molecular formula C12H17N B15233443 (R)-cyclopropyl(2,5-dimethylphenyl)methanamine

(R)-cyclopropyl(2,5-dimethylphenyl)methanamine

Cat. No.: B15233443
M. Wt: 175.27 g/mol
InChI Key: JFEMNSALNMDTJK-GFCCVEGCSA-N
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Description

(R)-Cyclopropyl(2,5-dimethylphenyl)methanamine is a chiral amine featuring a cyclopropyl group attached to a methanamine backbone, substituted with a 2,5-dimethylphenyl moiety. This compound is structurally related to bioactive molecules investigated in cardiovascular and central nervous system (CNS) drug development. The (R)-stereochemistry is critical for receptor selectivity, as evidenced by analogs like nelufexetine (CK-136), where the R-configuration enhances cardiac troponin activation .

Properties

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

(R)-cyclopropyl-(2,5-dimethylphenyl)methanamine

InChI

InChI=1S/C12H17N/c1-8-3-4-9(2)11(7-8)12(13)10-5-6-10/h3-4,7,10,12H,5-6,13H2,1-2H3/t12-/m1/s1

InChI Key

JFEMNSALNMDTJK-GFCCVEGCSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C)[C@@H](C2CC2)N

Canonical SMILES

CC1=CC(=C(C=C1)C)C(C2CC2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-cyclopropyl(2,5-dimethylphenyl)methanamine typically involves the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene precursor under specific conditions.

    Attachment to the Methanamine Moiety: The cyclopropyl group is then attached to a methanamine moiety through a nucleophilic substitution reaction.

    Introduction of the 2,5-Dimethylphenyl Ring: The final step involves the attachment of the 2,5-dimethylphenyl ring to the methanamine moiety through a coupling reaction, such as a Suzuki or Heck reaction.

Industrial Production Methods

In an industrial setting, the production of ®-cyclopropyl(2,5-dimethylphenyl)methanamine may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group serves as a nucleophile in reactions with electrophilic agents. Key transformations include:

Reaction TypeConditionsProductYieldSource
AlkylationRX (alkyl halide), base, polar aprotic solventSecondary amine derivatives60-75%
AcylationAcCl, pyridine, CH₂Cl₂N-acetylated product82%

Mechanistic Insight :
The amine attacks electrophilic centers (e.g., carbonyl carbons in acyl chlorides), forming intermediates stabilized by the electron-donating cyclopropyl group . Steric hindrance from the 2,5-dimethylphenyl moiety influences reaction rates and regioselectivity.

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring participates in ring-opening reactions under catalytic conditions:

Acid-Catalyzed Ring Opening

Exposure to Lewis acids (e.g., SnCl₄) induces ring opening via carbocation intermediates:

text
(R)-cyclopropyl(2,5-dimethylphenyl)methanamine + SnCl₄ → Diastereomeric THF derivatives

Key Data :

  • Temperature Dependency :

    • At −78°C: cis:trans = 2.4:1 (kinetic control)

    • At 25°C: cis:trans = 0.04:1 (thermodynamic control)

Mechanism :

  • SnCl₄ coordinates with carbonyl oxygen, activating the electrophile.

  • Cyclopropane acts as a π-donor, forming a carbocation stabilized by the silyl group.

  • Ring-opening generates intermediates that equilibrate via C–C bond rotation .

Oxidative Functionalization

The cyclopropane ring undergoes oxidative C–H alkynylation under photoredox conditions:

SubstrateReagentProductYieldSource
(R)-cyclopropyl derivativeEBX reagent, hv (455 nm)Alkynylated cyclopropane85%

Conditions :

  • Catalyst : Ir(ppy)₃ (1 mol%)

  • Solvent : DCE, 25°C, 12h

Post-Functionalization :

  • Alkynylated products undergo cycloaddition with NaN₃ to form triazoles (67% yield) .

Reductive Amination

The amine participates in reductive amination to form complex heterocycles:

Synthetic Pathway :

  • Condensation with cyclopropanealdehyde.

  • Boc protection of the amine.

  • Deprotection under acidic conditions .

Application :
Used in the synthesis of LSD1 inhibitors for PET imaging .

Steric and Electronic Effects

The 2,5-dimethylphenyl group imposes steric constraints, while the cyclopropane modulates electronic properties:

PropertyImpact on ReactivityExampleSource
Steric hindranceSlows nucleophilic substitutionReduced yields with bulky electrophiles
Electron donation (cyclopropane)Stabilizes carbocation intermediatesEnhanced ring-opening rates

Spectroscopic Characterization

Reaction products are validated via:

  • ¹H NMR : Distinct signals for cyclopropane protons (δ 0.8–1.2 ppm) and aromatic methyl groups (δ 2.3 ppm) .

  • ¹³C NMR : Cyclopropane carbons appear at δ 12–15 ppm .

This compound’s versatility in nucleophilic, ring-opening, and oxidative reactions makes it valuable in medicinal chemistry and materials science. Its stereochemical integrity and functional group compatibility enable precise synthetic applications.

Scientific Research Applications

®-cyclopropyl(2,5-dimethylphenyl)methanamine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: Researchers investigate its effects on biological systems to understand its potential therapeutic benefits.

    Industrial Applications: The compound may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-cyclopropyl(2,5-dimethylphenyl)methanamine involves its interaction with specific molecular targets and pathways. These may include:

    Binding to Receptors: The compound may bind to specific receptors in the body, triggering a biological response.

    Enzyme Inhibition: It may inhibit the activity of certain enzymes, leading to changes in metabolic pathways.

    Signal Transduction: The compound may affect signal transduction pathways, altering cellular functions and responses.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs differ in substituents on the aromatic ring and stereochemistry, leading to variations in lipophilicity, solubility, and receptor interactions. Below is a comparative analysis:

Compound Name Substituents CAS Number Similarity Score Key Properties Applications References
(R)-Cyclopropyl(2,5-dimethylphenyl)methanamine 2,5-dimethylphenyl N/A N/A High steric bulk, moderate lipophilicity (logP ~3.2 estimated) Cardiovascular drug candidates
(R)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride 2-fluorophenyl 1213846-75-3 0.92 Increased electronegativity, logP ~2.8 Cardiac troponin activators
Cyclopropyl(2,5-difluorophenyl)methanamine 2,5-difluorophenyl 536695-21-3 N/A Higher lipophilicity (logP ~3.5), improved metabolic stability Preclinical cardiovascular research
(S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride 2,5-difluorophenyl (non-cyclic) 1391431-90-5 0.88 Linear chain reduces steric hindrance; logP ~2.5 CNS drug intermediates
Cyclopropyl(2,6-dichlorophenyl)methanamine 2,6-dichlorophenyl 1270450-46-8 N/A High molecular weight (MW 256.1), logP ~4.0 Antimicrobial agents

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (R)-cyclopropyl(2,5-dimethylphenyl)methanamine with high enantiomeric purity?

  • Methodological Answer : The synthesis typically involves asymmetric catalysis or chiral resolution techniques. For example, cyclopropane ring formation via [2+1] cycloaddition using transition-metal catalysts (e.g., palladium) can introduce stereochemistry. Chiral auxiliaries or enzymatic resolution may further enhance enantiopurity. Post-synthesis, chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) or NMR analysis with chiral shift reagents (e.g., Eu(hfc)₃) can verify enantiomeric excess (ee) .

Q. How should researchers handle this compound safely in laboratory settings?

  • Methodological Answer : Follow OSHA/GHS guidelines: use PPE (gloves, goggles, lab coats), work in a fume hood, and avoid inhalation/skin contact. In case of exposure, rinse eyes/skin with water for 15 minutes and consult a poison control center. Store in airtight containers at 2–8°C under inert gas (N₂/Ar) to prevent degradation .

Q. What analytical techniques are optimal for characterizing this compound’s structural and chiral integrity?

  • Methodological Answer : Combine LC-MS (for molecular weight confirmation), ¹H/¹³C NMR (to assign aromatic protons, cyclopropane CH₂ groups, and stereochemistry), and polarimetry or circular dichroism (CD) to validate optical activity. X-ray crystallography is definitive for absolute configuration determination .

Advanced Research Questions

Q. How does the (R)-enantiomer’s configuration influence its interaction with biological targets compared to the (S)-form?

  • Methodological Answer : Use molecular docking simulations (e.g., AutoDock Vina) to model enantiomer-receptor binding. In vitro assays (e.g., radioligand binding for neurotransmitter receptors) can quantify affinity differences. For example, fluorophenyl analogs show enhanced selectivity for serotonin receptors due to stereoelectronic effects . Validate findings with chiral HPLC-purified samples to exclude racemization artifacts .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer : Cross-validate using orthogonal assays (e.g., functional cAMP assays vs. binding assays). Ensure enantiopurity (>98% ee) via chiral chromatography. Control for batch-to-batch variability by synthesizing multiple lots and characterizing them with identical protocols. Publish raw data and statistical analyses (e.g., ANOVA with post-hoc tests) .

Q. How can computational tools predict retrosynthetic pathways for derivatives of this compound?

  • Methodological Answer : Employ AI-driven platforms (e.g., CAS Retrosynthesis Module) trained on Reaxys/Pistachio databases. Input the target structure to generate routes prioritizing cyclopropanation and Friedel-Crafts alkylation. Validate predictions with small-scale trial reactions (e.g., 50 mg scale) monitored by TLC/GC-MS .

Q. What experimental designs assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies: incubate samples at 40°C/75% RH (ICH Q1A guidelines) and analyze degradation products via UPLC-MS. Use Arrhenius modeling to extrapolate shelf life. For pH stability, prepare buffered solutions (pH 1–13) and quantify intact compound over 72 hours using UV-Vis spectroscopy .

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